

Application Notes and Protocols for TBI-223 in Treating Drug-Resistant Tuberculosis

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Compound of Interest

Compound Name: *Tbi-223*

Cat. No.: *B3182091*

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Introduction

TBI-223 is a novel oxazolidinone antibiotic currently under development for the treatment of tuberculosis (TB), including infections caused by drug-resistant strains of *Mycobacterium tuberculosis*. As a member of the oxazolidinone class, **TBI-223** functions by inhibiting bacterial protein synthesis.[1] Preclinical data suggest that **TBI-223** possesses potent activity against both drug-sensitive and drug-resistant *M. tuberculosis* strains and may offer an improved safety profile compared to linezolid, another oxazolidinone used in TB treatment.[2][3] Specifically, **TBI-223** has demonstrated significantly reduced inhibition of mammalian mitochondrial protein synthesis, which is the likely cause of the hematological and neurological toxicities associated with long-term linezolid use.[3][4]

These application notes provide a summary of the available preclinical data on **TBI-223** and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.

Data Presentation

In Vitro Activity of TBI-223

The following table summarizes the minimum inhibitory concentration (MIC) data for **TBI-223** against various mycobacterial species.

Organism	MIC ₅₀ (µg/mL)	Medium	Reference
Mycobacterium tuberculosis	1.50	7H9	[4]
Mycobacterium kansasii	2.00	7H9	[4]
Mycobacterium avium complex (MAC)	8.00	7H9	[4]
Mycobacterium abscessus	2.00	7H9	[4]

Comparative Safety Profile: TBI-223 vs. Linezolid

This table highlights the improved safety profile of **TBI-223** concerning mitochondrial protein synthesis inhibition, a key factor in the toxicity of oxazolidinones.

Compound	Mammalian Mitochondrial Protein Synthesis IC ₅₀ (µM)	Reference
TBI-223	>74	[3]
Linezolid	8	[3]

Preclinical Pharmacokinetics of TBI-223

A summary of key pharmacokinetic parameters of **TBI-223** in different species.

Species	Bioavailability	Half-life	Key Findings	Reference
Mouse	High	~3 hours	Reasonable volume of distribution.	[3]
Rat	High	~8 hours	Reasonable volume of distribution.	[3]
Dog	High	-	Moderate clearance.	[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of TBI-223 against Mycobacterium tuberculosis using Broth Microdilution

This protocol is adapted from the EUCAST reference method for MIC determination of M. tuberculosis.[5][6]

1. Materials:

- Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
- Drug Stock Solution: Prepare a stock solution of **TBI-223** in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Plates: Sterile 96-well U-shaped microtiter plates with lids.
- M. tuberculosis strain: H37Rv (ATCC 27294) as a reference strain, and clinical isolates of drug-resistant M. tuberculosis.
- Inoculum Preparation: Sterile water, glass beads.
- Equipment: Spectrophotometer, inverted mirror, incubator ($36 \pm 1^\circ\text{C}$).

2. Procedure:

- Inoculum Preparation:
 - From a fresh culture of *M. tuberculosis* on solid medium, collect colonies and transfer them to a tube containing sterile water and glass beads.
 - Vortex to create a homogenous suspension.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard.
 - Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.[2][5]
- Drug Dilution:
 - Perform serial two-fold dilutions of the **TBI-223** stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested.
- Inoculation:
 - Add the prepared bacterial inoculum to each well containing the drug dilutions.
 - Include a drug-free well as a growth control and an uninoculated well as a sterility control.
- Incubation:
 - Seal the plate and incubate at $36 \pm 1^\circ\text{C}$.
- Reading the Results:
 - Read the plates using an inverted mirror when visible growth is observed in the growth control well (typically after 14-21 days).[6]
 - The MIC is the lowest concentration of **TBI-223** that completely inhibits visible growth of *M. tuberculosis*.[5]

Protocol 2: In Vivo Efficacy of TBI-223 in a Mouse Model of Tuberculosis

This protocol is based on established murine models for TB drug efficacy testing.^[7]

1. Animals and Infection:

- Use BALB/c mice (female, 6-8 weeks old).
- Infect mice via aerosol route with a low dose of *M. tuberculosis* (e.g., H37Rv or a drug-resistant clinical isolate) to establish a chronic infection.

2. Treatment:

- Initiate treatment 2-4 weeks post-infection.
- Administer **TBI-223** orally once or twice daily at various doses (e.g., 50, 100, 200 mg/kg).
- Include a vehicle control group and a positive control group (e.g., linezolid).
- For combination studies, **TBI-223** can be co-administered with other anti-TB drugs like bedaquiline and pretomanid.^[7]

3. Efficacy Assessment:

- At selected time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.
- Aseptically remove the lungs and/or spleens.
- Homogenize the organs in sterile saline.
- Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

- Efficacy is measured as the reduction in \log_{10} CFU in treated groups compared to the vehicle control group.

Protocol 3: In Vitro Ribosomal Protein Synthesis Inhibition Assay

This protocol provides a method to assess the inhibitory effect of **TBI-223** on bacterial protein synthesis, its primary mechanism of action.[8][9]

1. Materials:

- E. coli S30 extract for in vitro transcription/translation.
- Plasmid DNA encoding a reporter gene (e.g., luciferase or beta-galactosidase).
- Amino acid mixture containing a radiolabeled amino acid (e.g., ^{35}S -methionine).
- **TBI-223** and control antibiotics (e.g., linezolid, chloramphenicol).

2. Procedure:

- Set up the in vitro transcription/translation reaction according to the manufacturer's instructions for the E. coli S30 extract system.
- Add varying concentrations of **TBI-223** or control antibiotics to the reaction mixtures.
- Initiate the reaction by adding the plasmid DNA template.
- Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
- Collect the precipitated proteins on a filter membrane and wash to remove unincorporated radiolabeled amino acids.
- Measure the radioactivity of the filters using a scintillation counter.

- Calculate the percentage of inhibition of protein synthesis for each concentration of **TBI-223** compared to the no-drug control.
- Determine the IC₅₀ value (the concentration of **TBI-223** that inhibits protein synthesis by 50%).

Protocol 4: Mitochondrial Protein Synthesis Inhibition Assay

This assay is crucial for evaluating the safety profile of **TBI-223** by measuring its effect on mammalian mitochondrial protein synthesis.[\[10\]](#)

1. Materials:

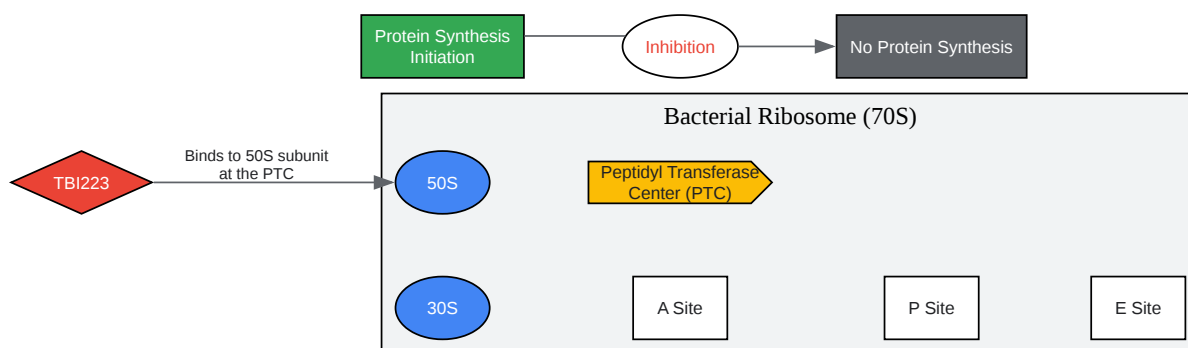
- Isolated rat heart mitochondria.
- Mitochondrial protein synthesis buffer containing essential components (KCl, MgSO₄, amino acids without methionine, etc.).
- ³⁵S-methionine.
- **TBI-223** and control compounds (e.g., linezolid, chloramphenicol).
- Cycloheximide (to inhibit cytoplasmic protein synthesis).

2. Procedure:

- Isolate mitochondria from rat hearts using standard differential centrifugation methods.
- Prepare reaction mixtures containing the mitochondrial protein synthesis buffer, ³⁵S-methionine, cycloheximide, and varying concentrations of **TBI-223** or control compounds.
- Initiate the reaction by adding the isolated mitochondria.
- Incubate the reactions at 30°C for 90 minutes.[\[10\]](#)
- Stop the reaction by adding sulfosalicylic acid to precipitate the proteins.

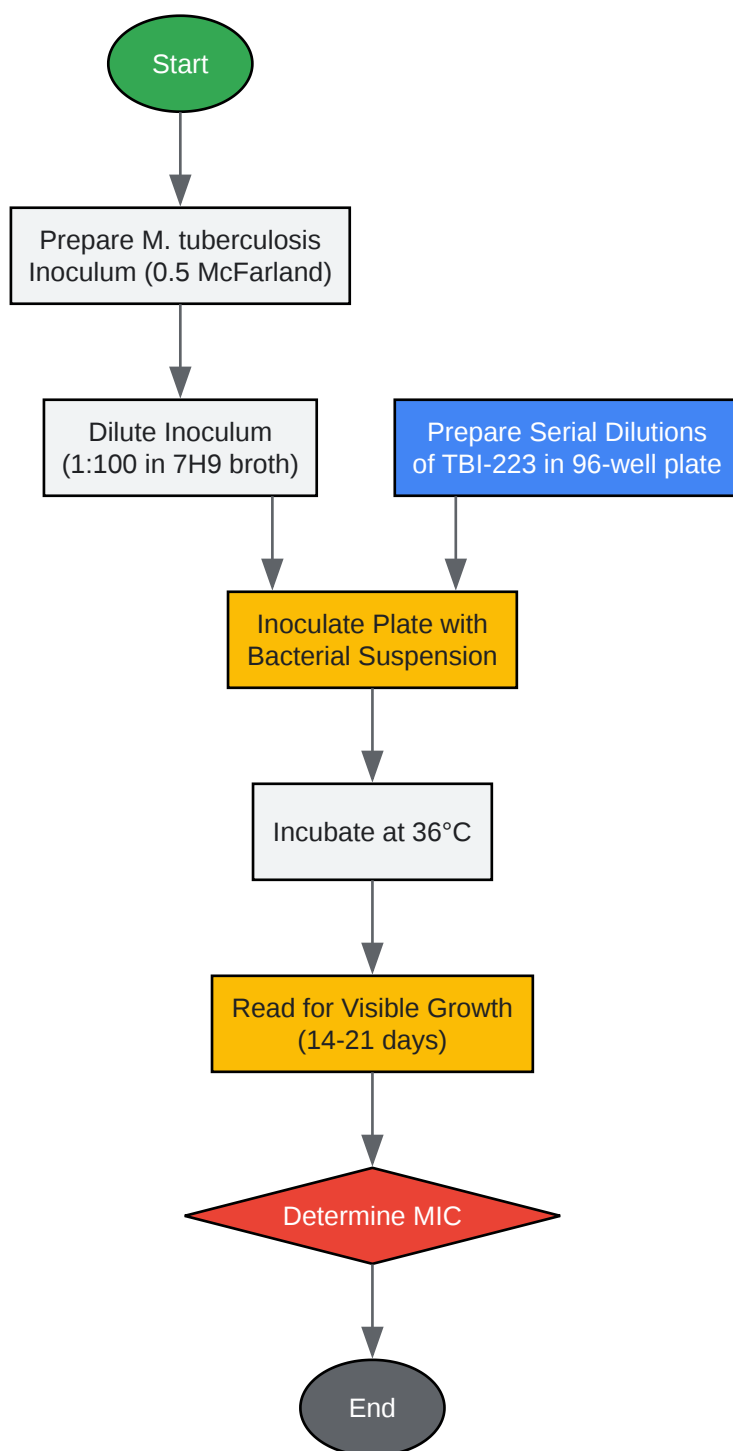
- Collect the precipitated proteins on a filter membrane and wash.
- Measure the radioactivity of the filters using a scintillation counter.
- Calculate the percentage of inhibition of mitochondrial protein synthesis for each concentration of **TBI-223**.
- Determine the IC₅₀ value.

Visualizations



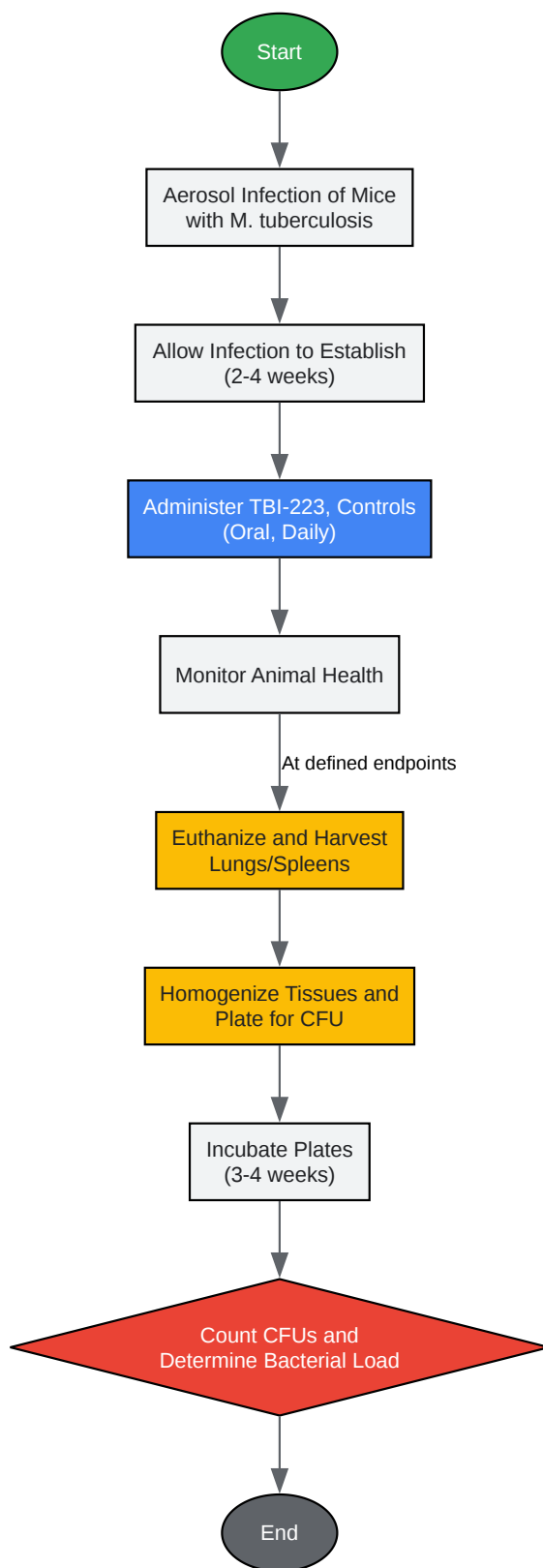
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Caption: Mechanism of action of **TBI-223**.



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Caption: Workflow for MIC determination.



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Caption: Workflow for in vivo efficacy testing.

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